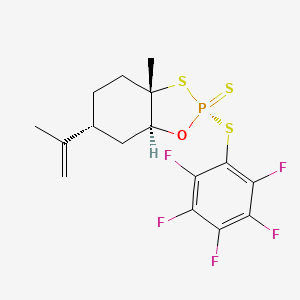
(-)-psi Reagent
Übersicht
Beschreibung
The compound “(-)-psi Reagent” is a specialized chemical reagent used in various scientific and industrial applications. It is known for its unique properties and reactivity, making it a valuable tool in chemical synthesis and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (-)-psi Reagent involves several synthetic routes, typically starting with the reaction of specific halogenoalkanes with magnesium in the presence of ethoxyethane (diethyl ether). The reaction is carried out under anhydrous conditions to prevent the reagent from reacting with water . The mixture is warmed over a water bath for 20-30 minutes to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-psi Reagent undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in nucleophilic substitution reactions, replacing halogen atoms in organic compounds.
Common Reagents and Conditions
Common reagents used with this compound include sulfuric acid, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
(-)-psi Reagent has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form new carbon-carbon bonds and other complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (-)-psi Reagent involves its ability to act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic addition leads to the formation of new chemical bonds and the transformation of the target molecules. The molecular targets and pathways involved include various carbonyl compounds, epoxides, and esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-psi Reagent include:
- Grignard Reagents
- Lawesson’s Reagent
- Vilsmeier-Haack Reagent
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and selectivity in certain chemical reactions. Unlike Grignard Reagents, which are primarily used for nucleophilic addition to carbonyl compounds, this compound can participate in a broader range of reactions, including oxidation and reduction . Additionally, its unique structure allows for more controlled and selective transformations compared to other reagents .
Eigenschaften
IUPAC Name |
(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCUYPOHPPYAS-XYBLESJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5OPS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


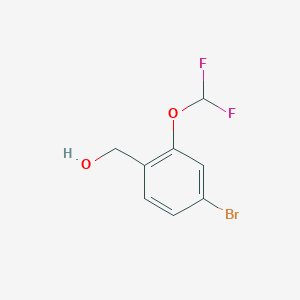
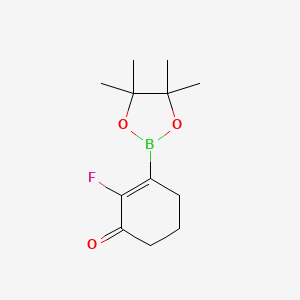
![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)
![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)
![4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8227309.png)
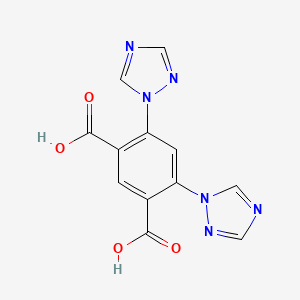
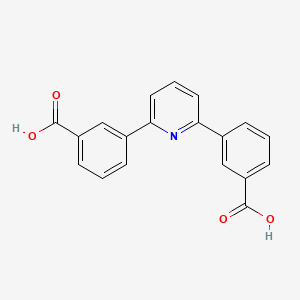
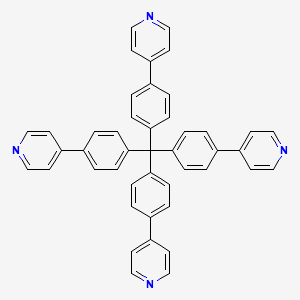
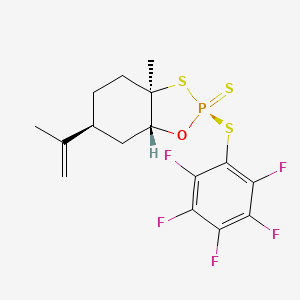
![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
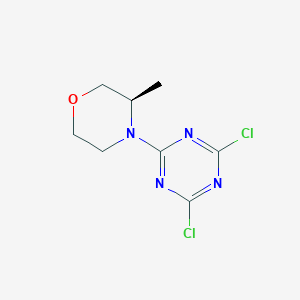
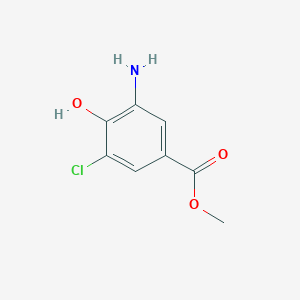
![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)
![2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8227372.png)
